![molecular formula C11H10N2O3S B184949 (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 73855-61-5](/img/structure/B184949.png)
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as HATU, is a commonly used coupling reagent in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and ease of use. HATU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one activates carboxylic acids by forming an O-acylisourea intermediate. The intermediate then reacts with an amine to form an amide bond. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is highly efficient in activating carboxylic acids due to its ability to form a stable intermediate.
Biochemical and Physiological Effects:
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has no known biochemical or physiological effects. It is a non-toxic reagent that is safe to handle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several advantages over other coupling reagents. It is highly efficient, easy to use, and produces high yields of pure products. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is also less toxic than other coupling reagents, making it safer to handle. However, (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has some limitations. It is not suitable for the synthesis of peptides containing cysteine or histidine residues. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one can also react with water to form impurities, resulting in lower yields and purity.
Direcciones Futuras
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has great potential for future research. One area of research could be the development of new coupling reagents that are more efficient and have fewer limitations. Another area of research could be the use of (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one in the synthesis of complex peptides and proteins. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one could also be used in the synthesis of peptide-based drugs and therapeutics. Overall, (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a valuable coupling reagent with many potential applications in scientific research.
Métodos De Síntesis
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is synthesized by reacting 2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate ((5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one) in the presence of a base such as triethylamine. The reaction yields (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one in high purity and yield.
Aplicaciones Científicas De Investigación
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptide nucleic acids. (5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has also been used in the synthesis of proteins and glycopeptides.
Propiedades
Número CAS |
73855-61-5 |
|---|---|
Nombre del producto |
(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Fórmula molecular |
C11H10N2O3S |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
(2E,5E)-2-hydroxyimino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ |
Clave InChI |
YBNAOFICFVJVBL-RMKNXTFCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)NO |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
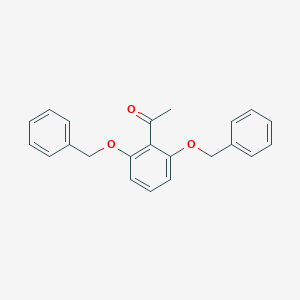
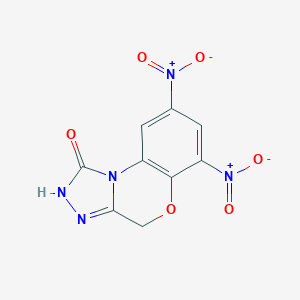
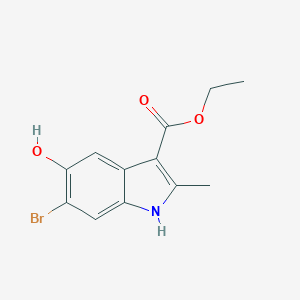

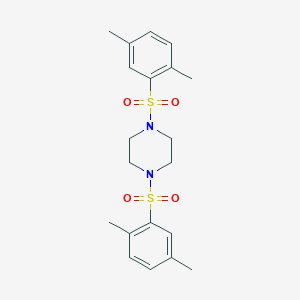
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
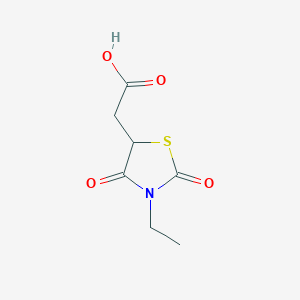
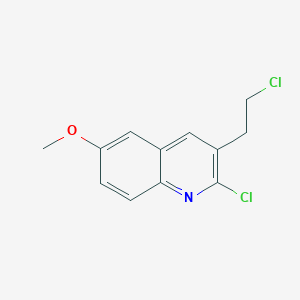


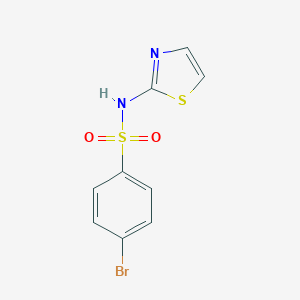
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)